molecular formula C5H8BrN B3110643 5-Bromo-1,2,3,6-tetrahydropyridine CAS No. 1804129-00-7

5-Bromo-1,2,3,6-tetrahydropyridine

Cat. No.: B3110643
CAS No.: 1804129-00-7
M. Wt: 162.03
InChI Key: JPADVFNGNAIZMA-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,6-tetrahydropyridine is a brominated heterocyclic compound featuring a partially saturated pyridine ring. The bromine atom at position 5 enhances its reactivity in cross-coupling reactions, making it valuable in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. Its molecular formula is C₅H₈BrN, with a molecular weight of 178.03 g/mol.

Properties

IUPAC Name

5-bromo-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPADVFNGNAIZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the bromination of 1,2,3,6-tetrahydropyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the 5th position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted tetrahydropyridines depending on the nucleophile used.

    Oxidation Reactions: Products include pyridine derivatives.

    Reduction Reactions: The major product is 1,2,3,6-tetrahydropyridine.

Scientific Research Applications

5-Bromo-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in Neurotoxicity Studies

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

    • Structure : A phenyl group at position 4 and a methyl group at position 1.
    • Key Properties : MPTP is metabolized to MPP⁺, a neurotoxin that selectively destroys dopaminergic neurons, inducing Parkinsonism in humans and animal models .
    • Comparison : Unlike 5-bromo-1,2,3,6-tetrahydropyridine, MPTP’s biological activity stems from its phenyl substituent and metabolic activation. The bromine in the former enhances electrophilicity for synthetic applications, whereas MPTP’s substituents drive neurotoxic effects .
  • 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride

    • Structure : Bromine at position 3 and a methyl group at position 1.
    • Key Properties : This regioisomer (CAS 850411-25-5) has distinct reactivity due to bromine placement. Safety data highlight acute toxicity (GHS Category 3), requiring stringent handling protocols .

Brominated Heterocycles in Cross-Coupling Reactions

  • 5-Bromo-1,2,3-triazine

    • Structure : A triazine ring with bromine at position 4.
    • Key Properties : Demonstrates robust reactivity in Suzuki-Miyaura couplings, forming aryl- or alkyl-substituted triazines. Reaction optimization studies reveal that solvent polarity (e.g., DMF vs. THF) significantly impacts yields .
    • Comparison : The triazine core offers greater electron deficiency than tetrahydropyridine, accelerating oxidative addition in palladium-catalyzed reactions. However, this compound’s partial saturation may enable unique regioselectivity in functionalization .
  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Structure: A fused pyrrolopyridine system with bromine at position 5 and an ethyl group at position 2. Key Properties: Used in kinase inhibitor development.

Pharmacologically Relevant Derivatives

  • 4-(3-Trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine

    • Structure : A trifluoromethylphenyl group at position 4.
    • Key Properties : Used in synthesizing compounds for treating gastrointestinal motility disorders. The electron-withdrawing CF₃ group enhances metabolic stability compared to bromine .
  • 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

    • Structure : A tetrahydro-pyranyl substituent at position 1 and a ketone group.
    • Key Properties : The oxygen in the pyranyl group improves solubility, while the ketone introduces hydrogen-bonding capability. This contrasts with this compound’s simpler structure .

Comparative Data Table

Compound Name Structure Highlights Molecular Formula Key Properties/Applications References
This compound Br at position 5 C₅H₈BrN Cross-coupling precursor
MPTP Phenyl at 4, methyl at 1 C₁₂H₁₅N Neurotoxin, induces Parkinsonism
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Br at 3, methyl at 1 C₆H₁₀BrN·HCl Acute toxicity (GHS Category 3)
5-Bromo-1,2,3-triazine Triazine core, Br at 5 C₃H₂BrN₃ High reactivity in Suzuki couplings
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Fused pyrrolopyridine, Br at 5 C₉H₉BrN₂ Kinase inhibitor intermediate

Key Findings and Implications

  • Reactivity : Bromine position and ring saturation dictate reactivity. This compound is optimal for regioselective cross-coupling, whereas MPTP’s neurotoxicity arises from substituent-driven metabolic activation.
  • Biological Activity : Substituents like phenyl or CF₃ groups in analogs confer specific pharmacological or toxicological profiles, unlike bromine’s synthetic utility.
  • Safety : Brominated analogs vary in toxicity; proper handling (e.g., PPE, ventilation) is critical, especially for Category 3 compounds .

Biological Activity

5-Bromo-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the fifth position of the tetrahydropyridine ring. The molecular formula is C7H8BrNC_7H_8BrN. The presence of the bromine atom significantly influences its biological activity and chemical reactivity.

The biological activities of this compound are primarily attributed to its interactions with various molecular targets:

  • Anti-inflammatory Activity : This compound has been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. It likely acts through the inhibition of cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators.
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cytotoxicity : The compound shows significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values vary depending on the cell line but generally indicate potent activity.
  • Anti-inflammatory Effects : Various assays have confirmed its ability to reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.

In Vivo Studies

Animal models have been employed to further investigate the biological effects of this compound:

  • Neuroprotective Effects : In a study involving MPTP-induced neurotoxicity (a model for Parkinson's disease), administration of this compound resulted in a significant reduction in neurodegeneration markers compared to control groups .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other tetrahydropyridine derivatives:

CompoundKey ActivityDifferences
This compoundHigh cytotoxicity against cancer cellsBromine at position 5 enhances reactivity
1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridineModerate anti-inflammatory effectsLacks bromine at position 5
3-Bromo-1,2,5,6-tetrahydropyridineSimilar anti-inflammatory effectsLacks benzyl group

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Neuroprotection in Parkinson's Disease Models : In experiments where mice were treated with MPTP (a neurotoxin), administration of this compound led to a marked improvement in neuronal survival and function compared to untreated controls .
  • Anti-cancer Efficacy : A study evaluated the anticancer properties of this compound against various human cancer cell lines. Results indicated that it induced apoptosis significantly more effectively than control compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,6-tetrahydropyridine
Reactant of Route 2
5-Bromo-1,2,3,6-tetrahydropyridine

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